N-(3-bromophenyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
N-(3-bromophenyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C15H15BrN2O3S and its molecular weight is 383.26. The purity is usually 95%.
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Scientific Research Applications
Intermolecular Interactions in Antipyrine-like Derivatives
A study on antipyrine derivatives, including benzamide compounds, focused on their synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. The analysis revealed significant insights into the stabilization mechanisms of these compounds, highlighting the importance of hydrogen bonds and π-interactions for their stability. These findings could be relevant for understanding similar interactions in N-(3-bromophenyl)-4-(N,N-dimethylsulfamoyl)benzamide and its applications in material science or drug design (A. Saeed et al., 2020).
Herbicidal Activity of Benzamide Derivatives
Research into dimethylpropynylbenzamides, another group of benzamide compounds, has demonstrated their herbicidal activity against annual and perennial grasses. Such studies suggest potential agricultural applications of this compound in developing new herbicides with specific target profiles (K. Viste et al., 1970).
Antipathogenic Properties
A comprehensive study on thiourea derivatives, including benzamide compounds with halogen substitutions, evaluated their antipathogenic activity, particularly against biofilm-forming bacteria. The research indicates the potential of this compound in developing antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Synthesis and Characterization of Benzamide Complexes
Another study focused on the synthesis and characterization of metal complexes with benzamide derivatives, revealing insights into their structural properties and potential applications in materials science and catalysis. This research underscores the versatility of benzamide compounds in forming complexes with metals, which could extend to this compound (G. Binzet et al., 2009).
Mechanism of Action
Target of Action
The primary target of N-(3-bromophenyl)-4-(dimethylsulfamoyl)benzamide is Indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a potential target for the next generation of cancer immunotherapies .
Mode of Action
N-(3-bromophenyl)-4-(dimethylsulfamoyl)benzamide interacts with IDO1, inhibiting its function . This interaction and the resulting changes are part of the compound’s mode of action.
Biochemical Pathways
The inhibition of IDO1 by N-(3-bromophenyl)-4-(dimethylsulfamoyl)benzamide affects the tryptophan metabolism pathway . This can have downstream effects on various biological processes, including immune response.
Pharmacokinetics
The pharmacokinetic properties of N-(3-bromophenyl)-4-(dimethylsulfamoyl)benzamide, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . .
Result of Action
The molecular and cellular effects of N-(3-bromophenyl)-4-(dimethylsulfamoyl)benzamide’s action include significant in vivo target inhibition on IDO1 . This can potentially modulate the immune response in the context of cancer therapy.
Properties
IUPAC Name |
N-(3-bromophenyl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-18(2)22(20,21)14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCUQOVPHOVEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.